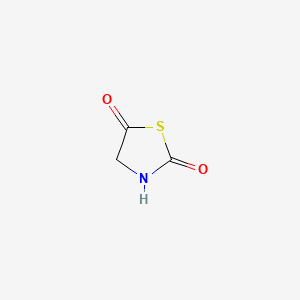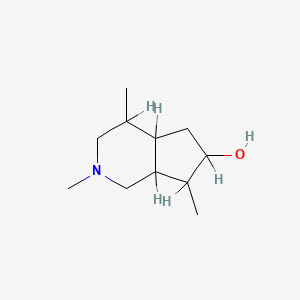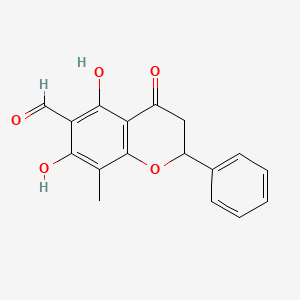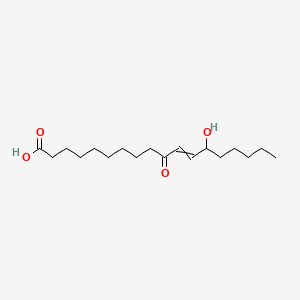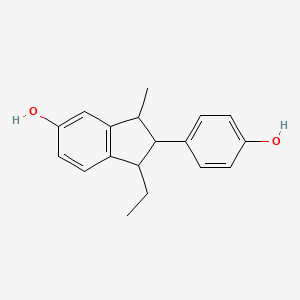![molecular formula C19H31N2O2+ B1199981 Trimethyl-[2-methyl-4-[oxo(1-piperidinyl)methoxy]-5-propan-2-ylphenyl]ammonium](/img/structure/B1199981.png)
Trimethyl-[2-methyl-4-[oxo(1-piperidinyl)methoxy]-5-propan-2-ylphenyl]ammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl-[2-methyl-4-[oxo(1-piperidinyl)methoxy]-5-propan-2-ylphenyl]ammonium is a monoterpenoid.
Applications De Recherche Scientifique
1. Polymer Synthesis and Characterization
Trimethyl-[2-methyl-4-[oxo(1-piperidinyl)methoxy]-5-propan-2-ylphenyl]ammonium compounds have been used in the synthesis of ‘quat-primer polymers’. These polymers bear quaternary ammonium and cyclic carbonate groups, offering significant potential in materials science. For instance, polymers derived from N,N,N-trimethyl-3-({[(2-oxo-1,3-dioxolan-4-yl)methoxy]carbonyl}amino)propan-1-ammonium iodide were characterized using techniques like NMR spectroscopy, DSC, and TGA. The synthesized polymers exhibited notable properties such as forming an ultrathin coating that is resistant to extraction, indicating their utility in coatings or thin films applications (Goel et al., 2008).
2. Biodegradation of Quaternary Ammonium Compounds
In environmental science, the microbial oxidation and biodegradation of quaternary ammonium compounds have been a subject of study. Compounds like methyl-triethanol-ammonium have been analyzed for their breakdown products when used as fabric softeners. Understanding the metabolic pathways and the resultant metabolites is crucial for assessing the environmental impact of these compounds (Kaech et al., 2005).
3. Catalysis and Chemical Synthesis
These compounds also play a role in catalysis and synthetic chemistry. For instance, polystyrene trimethyl ammonium chloride impregnated with Rhodium(0) nanoparticles has been investigated for its catalytic properties, specifically in the esterification of alcohols through the selective oxidation of methanol. This showcases the potential of quaternary ammonium compounds in facilitating complex chemical reactions, enhancing synthesis processes, and possibly offering pathways to more efficient and environmentally friendly chemical production (Guha et al., 2015).
4. Plant Growth Regulation
Moreover, certain quaternary ammonium compounds have been found to influence plant growth. A specific compound, (4-hydroxy-5-isopropyl-2-methylphenyl)trimethylammonium chloride, 1-piperidine carboxylate, demonstrated the ability to induce shorter internodes, thicker stems, and darker green leaves in plants. This finding is significant for agricultural science, suggesting potential applications in crop cultivation and management (Marth et al., 1953).
Propriétés
Nom du produit |
Trimethyl-[2-methyl-4-[oxo(1-piperidinyl)methoxy]-5-propan-2-ylphenyl]ammonium |
|---|---|
Formule moléculaire |
C19H31N2O2+ |
Poids moléculaire |
319.5 g/mol |
Nom IUPAC |
trimethyl-[2-methyl-4-(piperidine-1-carbonyloxy)-5-propan-2-ylphenyl]azanium |
InChI |
InChI=1S/C19H31N2O2/c1-14(2)16-13-17(21(4,5)6)15(3)12-18(16)23-19(22)20-10-8-7-9-11-20/h12-14H,7-11H2,1-6H3/q+1 |
Clé InChI |
DAWHVWFOONWLEZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1[N+](C)(C)C)C(C)C)OC(=O)N2CCCCC2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




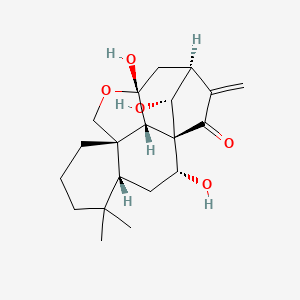
![2-[[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furanyl]-oxomethyl]amino]pentanedioic acid dimethyl ester](/img/structure/B1199904.png)
![4,5-Dichloro-3-isothiazolecarboxylic acid [1-(2-furanylmethylamino)-1-oxopropan-2-yl] ester](/img/structure/B1199905.png)
![5-Fluoro-1-[1-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-piperidinyl]benzotriazole](/img/structure/B1199906.png)
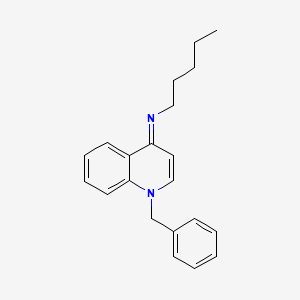
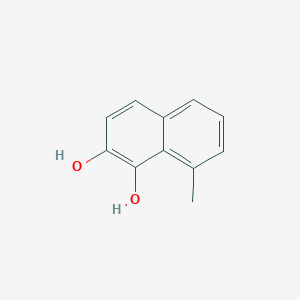
![1-[5-[[Anilino(oxo)methyl]amino]-1,3-dimethyl-2-oxo-4-imidazolidinyl]-3-phenylurea](/img/structure/B1199911.png)
![2-(4-Fluorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1199913.png)
